2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
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Overview
Description
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that combines a pyrimidine ring with a quinoline ring through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 4-methyl-2-pyrimidinylamine.
Formation of the Quinoline Ring: The quinoline ring is synthesized separately using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Linkage Formation: The two rings are then linked through a sulfanyl group using thiolation reactions, where a thiol group is introduced to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-HYDROXY-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
- 2-[(4-ETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Uniqueness
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its specific combination of a pyrimidine ring and a quinoline ring linked through a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-11-19(3,4)22(16-8-6-5-7-15(13)16)17(23)12-24-18-20-10-9-14(2)21-18/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWRROLRVAMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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